2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one
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Overview
Description
2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one is a complex organic compound that features a pyrrolidine ring, an ethoxy group, and a cyclopentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of functionalized acyclic substrates or the reduction of pyrrolidine derivatives.
Attachment of the Ethoxy Group: The ethoxy group is introduced via nucleophilic substitution reactions, where an ethoxide ion reacts with a suitable leaving group on the aromatic ring.
Formation of the Cyclopentanone Moiety: The cyclopentanone moiety can be synthesized through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as ethoxide ions (EtO-) are used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 1-[4-(2-Oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone
- α-Pyrrolidinophenones
Uniqueness
2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one is unique due to its specific combination of a pyrrolidine ring, ethoxy group, and cyclopentanone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
61078-50-0 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C18H23NO2/c20-18-5-3-4-16(18)14-15-6-8-17(9-7-15)21-13-12-19-10-1-2-11-19/h6-9,14H,1-5,10-13H2 |
InChI Key |
XWQMSWMPYBWBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C3CCCC3=O |
Origin of Product |
United States |
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